molecular formula C13H8Br4O3 B14247369 Phenol, 3,5-dibromo-2-(2,4-dibromo-6-methoxyphenoxy)- CAS No. 372478-61-0

Phenol, 3,5-dibromo-2-(2,4-dibromo-6-methoxyphenoxy)-

Cat. No.: B14247369
CAS No.: 372478-61-0
M. Wt: 531.8 g/mol
InChI Key: QSONEHJNOKDENL-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol: is a brominated phenol derivative with the molecular formula C13H8Br4O3 . This compound is characterized by the presence of multiple bromine atoms and a methoxy group attached to a phenoxy ring, making it a highly brominated and functionalized phenol. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol typically involves the bromination of phenol derivatives. One common method is the bromination of 2,4-dibromo-6-methoxyphenol, followed by coupling with 3,5-dibromophenol under controlled conditions . The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized phenols, while oxidation reactions can produce quinones .

Scientific Research Applications

Chemistry: In chemistry, 3,5-Dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol is used as a building block for the synthesis of more complex molecules. Its brominated structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: It can be used in the development of new antimicrobial agents and as a reference compound in biological assays .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol involves its interaction with biological targets through its brominated phenol structure. The bromine atoms can participate in halogen bonding, while the phenolic hydroxyl group can form hydrogen bonds with target molecules. These interactions can disrupt the function of microbial enzymes and proteins, leading to antimicrobial effects .

Properties

CAS No.

372478-61-0

Molecular Formula

C13H8Br4O3

Molecular Weight

531.8 g/mol

IUPAC Name

3,5-dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol

InChI

InChI=1S/C13H8Br4O3/c1-19-11-5-7(15)3-9(17)13(11)20-12-8(16)2-6(14)4-10(12)18/h2-5,18H,1H3

InChI Key

QSONEHJNOKDENL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OC2=C(C=C(C=C2Br)Br)O

Origin of Product

United States

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